

Analytical methods for 3-Acetoxymethyl-4-acetoxyacetophenone characterization

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Compound of Interest

Compound Name: 3-Acetoxymethyl-4-acetoxyacetophenone

CAS No.: 24085-06-1

Cat. No.: B141232

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Executive Summary

3-Acetoxymethyl-4-acetoxyacetophenone (CAS: 24085-06-1), also known as diacetyl-4-hydroxy-3-hydroxymethylacetophenone, is a critical starting material and intermediate in the synthesis of Salbutamol (Albuterol) and related

-adrenergic agonists.[1] Its structural integrity is paramount; the presence of two ester moieties (phenolic and benzylic) makes it susceptible to hydrolysis, leading to complex impurity profiles that affect downstream yield and enantiomeric purity of the final API.

This guide provides a validated protocol for the characterization, purity assessment, and stability monitoring of this compound. We prioritize Reverse-Phase HPLC (RP-HPLC) for quantitative assay and Nuclear Magnetic Resonance (NMR) for structural authentication, specifically distinguishing between the chemically distinct acetyl groups.[1]

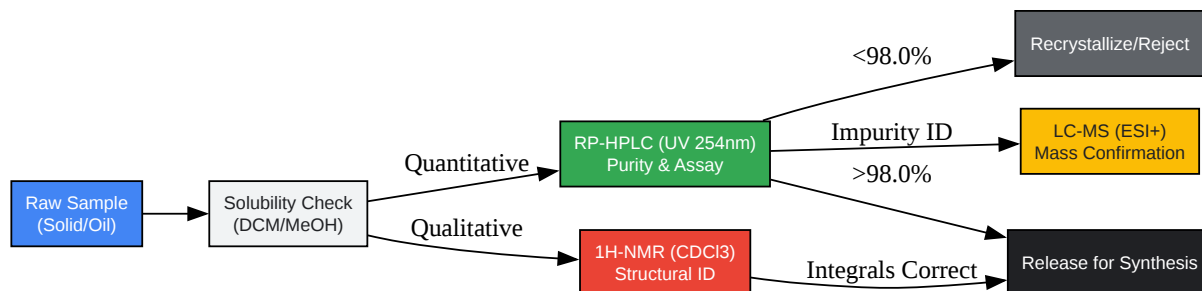
Physicochemical Profile

Property	Specification / Data
IUPAC Name	4-(Acetyloxy)-3-[(acetyloxy)methyl]acetophenone
CAS Number	24085-06-1
Molecular Formula	
Molecular Weight	250.25 g/mol
Appearance	White to off-white crystalline solid
Melting Point	78–82 °C (Typical range for pure polymorphs)
Solubility	Soluble in Chloroform, DCM, Ethyl Acetate, DMSO; Sparingly soluble in Water
Key Chromophore	Acetophenone moiety (nm)

Analytical Workflow Logic

The characterization strategy addresses the molecule's specific vulnerabilities:

- **Regiochemical Integrity:** Confirming both the phenolic ester (C4) and benzylic ester (C3-methyl) are intact.
- **Hydrolysis Monitoring:** Detecting the mono-deacetylated impurities (4-hydroxy-3-acetoxymethyl... and 4-acetoxy-3-hydroxymethyl...) and the fully hydrolyzed diol (4-hydroxy-3-hydroxymethylacetophenone).



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Figure 1: Analytical decision matrix for intermediate qualification.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect hydrolysis degradants. Rationale: A gradient method is required because the diacetate (target) is significantly less polar than the mono-acetates and the diol starting material.[1] An acidic mobile phase suppresses phenol ionization, sharpening the peaks of degradants.

Instrument Parameters

- System: Agilent 1260 Infinity II or Waters Alliance e2695.
- Detector: PDA/UV at 254 nm (primary) and 210 nm (secondary).
- Column: Agilent ZORBAX Eclipse Plus C18 (150 mm 4.6 mm, 3.5 μ m) or equivalent.
- Column Temp: 30°C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.

Mobile Phase Configuration

- Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]
- Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Program

Time (min)	% Solvent A	% Solvent B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold (Elute polar diols)
15.0	10	90	Linear Gradient (Elute target)
20.0	10	90	Wash
20.1	90	10	Re-equilibration
25.0	90	10	End

Sample Preparation

- Diluent: Acetonitrile:Water (50:50). Avoid pure methanol as it may induce transesterification upon prolonged storage.
- Stock Solution: Dissolve 10 mg sample in 10 mL Diluent (1.0 mg/mL).
- Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL. Filter through 0.22 µm PTFE filter.

System Suitability Criteria

- Tailing Factor (Target Peak):
.
- Resolution (

):

between Target and nearest impurity (usually the mono-acetate).[1]

- Retention Time: Target elutes approx. at 12–14 mins; Diol elutes < 4 mins.

Protocol B: Structural Identification via ¹H-NMR

Objective: Confirm the presence of three distinct methyl environments (Ketone, Phenolic Acetate, Benzylic Acetate). Solvent: Deuterated Chloroform (

). DMSO-

is an alternative but may cause peak broadening due to viscosity.[1]

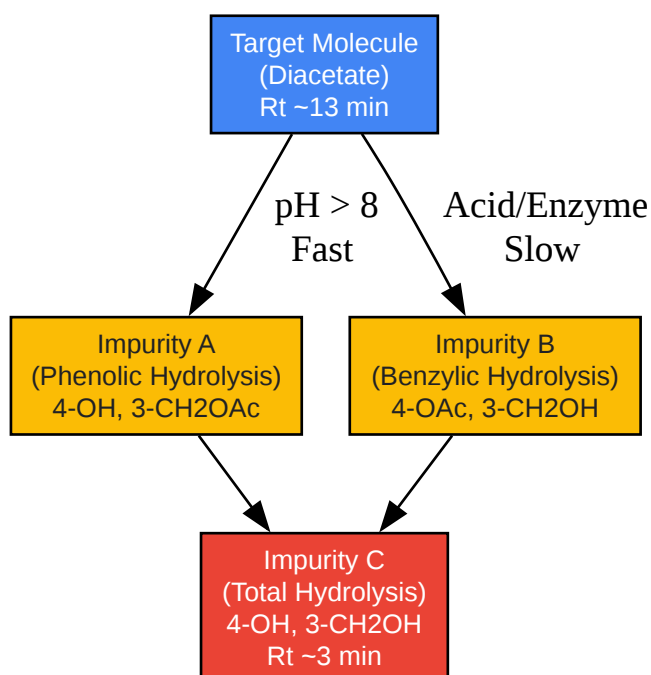
Expected Spectral Data (400 MHz,)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
8.0 – 7.2	Multiplet	3H	Aromatic Ring (H2, H5, H6)	Typical ABX system for 1,2,4-trisubstituted benzene.[1]
5.15	Singlet	2H	Benzylic	Downfield shift due to ester oxygen and aromatic ring.[1]
2.60	Singlet	3H	Acetophenone	Methyl ketone alpha-protons.[1]
2.35	Singlet	3H	Phenolic Acetate	Attached directly to aromatic oxygen.[1]
2.10	Singlet	3H	Benzylic Acetate	Attached to aliphatic oxygen. [1]

Critical Quality Attribute (CQA): The integration ratio of the aliphatic singlets must be exactly 3:3:3. A reduction in the signal at 2.35 or 2.10 ppm indicates partial hydrolysis.

Protocol C: Stability & Degradation Pathway Mapping

Understanding the degradation profile is essential for storage. The compound degrades primarily via hydrolysis.



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Figure 2: Hydrolytic degradation pathways detectable by HPLC.

Stress Testing Protocol:

- Acid Stress: Dissolve sample in 0.1N HCl/ACN. Heat at 60°C for 2 hours. Neutralize and inject.[2][3] -> Expect increase in Impurity B.[1]
- Base Stress: Dissolve in 0.1N NaOH/ACN. Room temp for 10 mins. -> Expect rapid conversion to Impurity A and Impurity C.
- Oxidative Stress: 3%

. -> Minimal degradation expected (acetophenone is relatively stable to mild oxidation).[1]

References

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